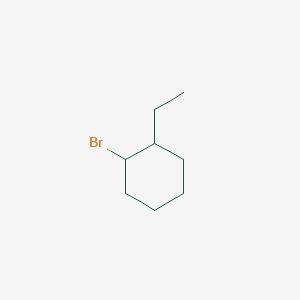

1-Bromo-2-ethylcyclohexane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-ethylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-2-7-5-3-4-6-8(7)9/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTFEVLFAZOBNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCC1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Cis and Trans Isomers of 1-Bromo-2-ethylcyclohexane

This guide provides an in-depth analysis of the stereochemical, conformational, and spectroscopic properties of the cis and trans isomers of 1-Bromo-2-ethylcyclohexane. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical differences between these stereoisomers, offering insights into their synthesis, characterization, and reactivity.

Foundational Principles: Stereoisomerism in 1,2-Disubstituted Cyclohexanes

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain.[1] In a 1,2-disubstituted cyclohexane like 1-Bromo-2-ethylcyclohexane, the spatial arrangement of the bromo and ethyl groups gives rise to two geometric isomers: cis and trans.

-

Cis Isomer : The substituents are on the same face of the ring. In the chair conformation, this translates to one substituent being in an axial (a) position and the other in an equatorial (e) position (a,e or e,a).[2][3]

-

Trans Isomer : The substituents are on opposite faces of the ring. This results in either both substituents being axial (a,a) or both being equatorial (e,e).[2][3]

The relative stability of these conformations is dictated by steric hindrance, particularly 1,3-diaxial interactions, where an axial substituent experiences repulsion from the two axial hydrogens on the same side of the ring.[3][4]

Conformational Analysis and Stability

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers.[5][6] Larger A-values indicate a greater steric bulk and a stronger preference for the equatorial position.[5]

| Substituent | A-value (kcal/mol) | Source |

| Bromo (-Br) | 0.43 | [5] |

| Ethyl (-CH₂CH₃) | 1.79 | [5] |

Analysis of Isomers:

-

Trans-1-Bromo-2-ethylcyclohexane : This isomer can exist as a diequatorial (e,e) or a diaxial (a,a) conformer. The diequatorial conformer is significantly more stable as it avoids all 1,3-diaxial interactions.[2] The diaxial conformer would have a combined steric strain of approximately 2.22 kcal/mol (0.43 + 1.79), making it highly unfavorable. Therefore, the trans isomer exists almost exclusively in the diequatorial conformation.

-

Cis-1-Bromo-2-ethylcyclohexane : The cis isomer must have one axial and one equatorial substituent.[2] It exists as a mixture of two rapidly interconverting chair conformations:

-

Bromo (axial), Ethyl (equatorial) - Strain: 0.43 kcal/mol

-

Bromo (equatorial), Ethyl (axial) - Strain: 1.79 kcal/mol

-

The conformer with the larger ethyl group in the equatorial position is the more stable and predominant form at equilibrium.[7]

The overall stability order is: trans (e,e) > cis (a-Br, e-Et) > cis (e-Br, a-Et) > trans (a,a) .

Caption: Relative energy and relationships of 1-Bromo-2-ethylcyclohexane conformers.

Synthesis and Isomer Control

The synthesis of 1-Bromo-2-ethylcyclohexane often results in a mixture of cis and trans isomers.[8] A common method is the radical addition of hydrogen bromide (HBr) to 1-ethylcyclohexene. This reaction typically proceeds via an anti-addition mechanism, favoring the formation of the trans isomer. However, reaction conditions can influence the isomeric ratio.

Generalized Synthetic Protocol (Radical Addition):

-

Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) is used to generate a bromine radical from HBr.

-

Propagation Step 1: The bromine radical adds to the double bond of 1-ethylcyclohexene, forming the more stable tertiary carbocation intermediate.

-

Propagation Step 2: The carbocation abstracts a hydrogen from another HBr molecule, yielding the 1-Bromo-2-ethylcyclohexane product and a new bromine radical.

-

Termination: Radicals combine to terminate the chain reaction.

Controlling the stereochemistry requires more advanced synthetic strategies, which are beyond the scope of this introductory guide but often involve stereoselective reagents or chiral auxiliaries.

Spectroscopic Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between the cis and trans isomers.[2][8]

⁴H NMR Spectroscopy

The key diagnostic features are the chemical shifts and coupling constants (J-values) of the protons attached to the carbons bearing the substituents (C1 and C2).

-

Chemical Shift : Axial protons are shielded by the C-C bonds of the ring and resonate at a higher field (lower ppm) compared to equatorial protons.[2]

-

Coupling Constants : The magnitude of the coupling constant between vicinal protons depends on the dihedral angle between them.

-

J_ax-ax (axial-axial coupling): ~10-13 Hz (dihedral angle ~180°)

-

J_ax-eq (axial-equatorial coupling): ~2-5 Hz (dihedral angle ~60°)

-

J_eq-eq (equatorial-equatorial coupling): ~2-5 Hz (dihedral angle ~60°)

-

Expected Spectra:

-

Trans Isomer (predominantly e,e) : The protons on C1 and C2 are both axial. Therefore, the signal for the proton on C1 (H-C1) will show a large axial-axial coupling constant (J_ax-ax) from its interaction with the axial proton on C2. This results in a characteristic "triplet of doublets" or a complex multiplet with a large width.

-

Cis Isomer (predominantly a-Br, e-Et) : The proton on C1 is equatorial, and the proton on C2 is axial. The H-C1 signal will exhibit smaller axial-equatorial and equatorial-equatorial couplings, leading to a narrower, less resolved multiplet compared to the trans isomer.

| Isomer (Major Conformer) | H at C1 | H at C2 | Expected H-C1 Signal |

| trans-(e,e) | Axial | Axial | Broad multiplet, large J_ax-ax coupling (~10-13 Hz) |

| cis-(a-Br, e-Et) | Equatorial | Axial | Narrow multiplet, small J_ax-eq and J_eq-eq couplings (~2-5 Hz) |

¹³C NMR Spectroscopy

The γ-gauche effect is a key diagnostic tool in ¹³C NMR.[2] An axial substituent causes steric compression on the γ-carbons (carbons at position 3 and 5 relative to the substituent), leading to an upfield shift (lower ppm) of their signals.

-

Trans Isomer (e,e) : With both groups equatorial, there are no strong γ-gauche effects. The ring carbon signals will appear further downfield.

-

Cis Isomer (a-Br, e-Et) : The axial bromo group will cause a noticeable upfield shift for the C3 and C5 signals compared to the trans isomer.

Caption: Workflow for spectroscopic differentiation of cis/trans isomers.

Isomer-Specific Reactivity: The E2 Elimination Case Study

The stereochemistry of 1-Bromo-2-ethylcyclohexane dramatically influences its reactivity, particularly in bimolecular elimination (E2) reactions. The E2 mechanism requires an anti-periplanar arrangement of the leaving group (Br) and the proton being abstracted.[9] In a cyclohexane chair, this translates to a strict requirement for both groups to be in axial positions.[10][11]

-

Cis-1-Bromo-2-ethylcyclohexane : In its more stable conformation (a-Br, e-Et), the bromine is already axial. There are two adjacent axial protons: one at C6 and one at C2. Abstraction of the proton at C2 by a strong base leads to the more substituted (Zaitsev) product, 1-ethylcyclohexene , which is the major product.[9]

-

Trans-1-Bromo-2-ethylcyclohexane : The stable diequatorial conformer cannot undergo an E2 reaction. It must first ring-flip to the highly unstable diaxial conformer. In this (a,a) conformation, the only available anti-periplanar proton is on C6. Abstraction of this proton leads to the less substituted (Hofmann-like) product, 3-ethylcyclohexene , as the major product.[9] The reaction rate for the trans isomer is significantly slower due to the high energy barrier to reach the reactive diaxial conformation.

This difference in reaction products serves as a powerful chemical method for distinguishing the isomers and underscores the profound impact of stereochemistry on chemical reactivity.

Conclusion

The cis and trans isomers of 1-Bromo-2-ethylcyclohexane, while constitutionally identical, exhibit distinct properties and behaviors rooted in their three-dimensional structure. The stability of their respective chair conformations, governed by the steric demands of the bromo and ethyl groups, directly influences their spectroscopic signatures and chemical reactivity. A thorough understanding of these principles, particularly conformational analysis and the stereoelectronic requirements of reactions like E2 elimination, is paramount for professionals in chemical synthesis and drug development, where precise control and characterization of stereoisomers are critical for achieving desired outcomes.

References

-

Gomory, A., & Kovar, K. A. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546. Retrieved from [Link]

-

Chhattise, P. K. (2020). Stereochemistry of Disubstituted Cyclohexanes. Scribd. Retrieved from [Link]

-

Slideshare. (n.d.). Stereochemistry of cyclohexane.pptx. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Stereoisomerism in Disubstituted Cyclohexanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). A value. Retrieved from [Link]

-

Filo. (2023). Why do cis-1-bromo-2-ethylcyclohexane and trans-1-bromo-2-ethylcyclohexane form different major products when they undergo an E2 reaction?. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Why do cis-1-Bromo-2-ethyl cyclohexane and trans-1-Bromo-2-ethyl cyclohexane form different major.... Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

-

Chegg.com. (2020). Solved J. Consider trans-1-bromo-2-ethylcyclohexane 1. a.. Retrieved from [Link]

-

Noble chemistry with babita chaudhary. (2021). Conformations of 1,2- disubstituted cyclohexanes. YouTube. Retrieved from [Link]

-

Quora. (2017). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?. Retrieved from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2014). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]

-

Chegg.com. (2020). Solved 6. (12 Points) Draw trans-1-bromo-3-ethylcyclohexane. Retrieved from [Link]

-

Reddit. (2019). Cyclohexane 'A values' for Substituents. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-ethylcyclohexane. Retrieved from [Link]

-

Pearson. (n.d.). Why do cis-1-bromo-2-ethylcyclohexane and trans-1-bromo-2-ethylcy.... Retrieved from [Link]

-

Filo. (2023). Why do cis-1-bromo-2-ethylcyclohexane and trans-1-bromo-2-ethylcyclohexane form different major products when they undergo an E2 reaction?. Retrieved from [Link]

-

Slideshare. (n.d.). Conformational analysis of cyclohexane. Retrieved from [Link]

-

Filo. (2025). Select the correct IUPAC name for the compound below: Cyclohexane ring w... Retrieved from [Link]

Sources

- 1. Stereochemistry of cyclohexane.pptx [slideshare.net]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. A value - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. homework.study.com [homework.study.com]

- 10. Why do cis-1-bromo-2-ethylcyclohexane and trans-1-bromo-2-ethylcyclohexan.. [askfilo.com]

- 11. Why do cis-1-bromo-2-ethylcyclohexane and trans-1-bromo-2-ethylcyclohexan.. [askfilo.com]

An In-depth Technical Guide to the Physical and Spectral Properties of 1-Bromo-2-ethylcyclohexane

Introduction

1-Bromo-2-ethylcyclohexane is a halogenated derivative of cyclohexane, a fundamental structural motif in organic chemistry and medicinal chemistry. Its utility often lies as a synthetic intermediate in the construction of more complex molecular architectures. A thorough understanding of its physical and spectral properties is paramount for its effective use in research and development, enabling precise reaction monitoring, quality control, and structural elucidation of downstream products. This guide provides a comprehensive overview of the key physical data, a detailed analysis of its predicted spectral characteristics, and a robust protocol for its synthesis, all grounded in established chemical principles.

Molecular Structure and Stereochemistry

1-Bromo-2-ethylcyclohexane possesses two stereocenters at the C1 and C2 positions of the cyclohexane ring. This gives rise to the existence of cis and trans diastereomers, each of which exists as a pair of enantiomers. The relative orientation of the bromo and ethyl groups significantly influences the molecule's conformational preferences and reactivity.

Caption: Workflow for the synthesis of 1-Bromo-2-ethylcyclohexane.

Experimental Procedure

Materials:

-

2-Ethylcyclohexanol

-

Phosphorus tribromide (PBr₃) or 48% Hydrobromic acid (HBr)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, distillation apparatus

Step-by-Step Protocol (using PBr₃):

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethylcyclohexanol in anhydrous diethyl ether.

-

Addition of Reagent: Cool the solution in an ice bath to 0 °C. Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours or until the reaction is complete (monitored by TLC or GC). Gentle heating may be required to drive the reaction to completion.

-

Workup: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by vacuum distillation to obtain pure 1-Bromo-2-ethylcyclohexane.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents reaction with atmospheric moisture, which can decompose PBr₃.

-

Anhydrous Solvent: Ensures that water does not compete with the alcohol in reacting with PBr₃.

-

Slow Addition at Low Temperature: The reaction is exothermic, and slow addition at 0 °C helps to control the reaction rate and prevent side reactions.

-

Aqueous Workup: Quenches the reaction and removes water-soluble byproducts.

-

Bicarbonate Wash: Neutralizes any remaining acidic species (H₃PO₃ and unreacted PBr₃).

-

Vacuum Distillation: Allows for purification of the product at a lower temperature, preventing potential decomposition.

Safety and Handling

1-Bromo-2-ethylcyclohexane is expected to be a combustible liquid and may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed overview of the physical and predicted spectral properties of 1-Bromo-2-ethylcyclohexane, along with a practical synthetic protocol. The provided data and methodologies serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, facilitating the use of this compound in further synthetic applications and ensuring its accurate identification and characterization. The distinction between experimental and predicted data is crucial, and further experimental validation of the spectral properties is encouraged.

References

-

Stereoisomerism in Disubstituted Cyclohexanes - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). Retrieved from [Link]

-

Predict 1H proton NMR spectra - NMRDB.org. (n.d.). Retrieved from [Link]

-

Mass Spectrometry - MSU chemistry. (n.d.). Retrieved from [Link]

-

1-Bromo-2-ethylcyclohexane | C8H15Br | CID 53989464 - PubChem. (n.d.). Retrieved from [Link]

-

Why do cis-1-bromo-2-ethylcyclohexane and trans-1-bromo-2-ethylcy... - Pearson. (n.d.). Retrieved from [Link]

-

Show how you would accomplish the following synthetic conversions: a) 2-methylcyclohexanol... - Homework.Study.com. (n.d.). Retrieved from [Link]

An In-depth Technical Guide to 1-Bromo-2-ethylcyclohexane: Synthesis, Stereochemistry, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Bromo-2-ethylcyclohexane, a substituted cycloalkane of interest in synthetic organic chemistry and medicinal chemistry. This document delves into its fundamental properties, stereochemical considerations that dictate its reactivity, plausible synthetic routes, and its potential applications as a structural motif in the design of novel therapeutics.

Core Compound Properties

1-Bromo-2-ethylcyclohexane is a halogenated derivative of cyclohexane. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 57756-02-2 | [1] |

| Molecular Formula | C₈H₁₅Br | [1] |

| Molecular Weight | 191.11 g/mol | [2][3] |

| Appearance | Expected to be a liquid | N/A |

| Boiling Point | Not precisely determined; estimated based on similar structures | N/A |

| Density | Not precisely determined; estimated based on similar structures | N/A |

Stereoisomerism and Conformational Analysis: The Key to Reactivity

The presence of two chiral centers at positions 1 and 2 of the cyclohexane ring gives rise to four possible stereoisomers of 1-Bromo-2-ethylcyclohexane: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These stereoisomers exist as two pairs of enantiomers. The relative orientation of the bromo and ethyl groups (cis or trans) significantly influences the conformational equilibrium of the chair forms and, consequently, the molecule's reactivity, particularly in elimination reactions.

In the chair conformation, substituents can occupy either axial or equatorial positions. For the trans isomers, one substituent is axial while the other is equatorial. In the most stable chair conformation, the larger ethyl group will preferentially occupy the equatorial position to minimize steric hindrance. For the cis isomers, both substituents are either axial or equatorial. The diequatorial conformation is generally more stable.

This stereochemical and conformational arrangement is crucial for understanding the regioselectivity of elimination reactions, such as the E2 mechanism, which requires an anti-periplanar arrangement of a β-hydrogen and the leaving group (bromine).

Synthetic Routes and Methodologies

Two primary retrosynthetic disconnections for 1-Bromo-2-ethylcyclohexane lead to two plausible synthetic strategies: the free-radical bromination of ethylcyclohexane and the hydrobromination of 1-ethylcyclohexene.

Free-Radical Bromination of Ethylcyclohexane

This method involves the substitution of a hydrogen atom on the ethylcyclohexane scaffold with a bromine atom via a free-radical chain mechanism. The reaction is typically initiated by light or a radical initiator.

Experimental Protocol: Free-Radical Bromination using N-Bromosuccinimide (NBS)

-

Objective: To synthesize 1-Bromo-2-ethylcyclohexane from ethylcyclohexane via a free-radical pathway.

-

Materials:

-

Ethylcyclohexane

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Anhydrous sodium sulfate

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethylcyclohexane and the chosen non-polar solvent (e.g., CCl₄).

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of the radical initiator (e.g., AIBN).

-

Heat the reaction mixture to reflux. The reaction can be monitored by the disappearance of the solid NBS, which is converted to succinimide (which will float on top of the CCl₄).

-

After the reaction is complete (typically a few hours), cool the mixture to room temperature.

-

Filter the solid succinimide and wash it with a small amount of the solvent.

-

Wash the filtrate with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield 1-Bromo-2-ethylcyclohexane.

-

Caption: Workflow for the synthesis of 1-Bromo-2-ethylcyclohexane via free-radical bromination.

Hydrobromination of 1-Ethylcyclohexene

This electrophilic addition reaction involves the addition of hydrogen bromide (HBr) across the double bond of 1-ethylcyclohexene. The regioselectivity of this reaction is a key consideration.

-

Markovnikov Addition: In the absence of peroxides, the reaction proceeds via a carbocation intermediate. The bromine atom will add to the more substituted carbon of the double bond, leading to the formation of 1-bromo-1-ethylcyclohexane as the major product.

-

Anti-Markovnikov Addition: In the presence of peroxides (ROOR), the reaction proceeds via a free-radical mechanism. This reverses the regioselectivity, and the bromine atom adds to the less substituted carbon, yielding the desired 1-Bromo-2-ethylcyclohexane as the major product.[4]

Experimental Protocol: Anti-Markovnikov Hydrobromination of 1-Ethylcyclohexene

-

Objective: To synthesize 1-Bromo-2-ethylcyclohexane from 1-ethylcyclohexene with anti-Markovnikov regioselectivity.

-

Materials:

-

1-Ethylcyclohexene

-

Hydrogen bromide (HBr) solution (e.g., in acetic acid or as a gas)

-

A radical initiator (e.g., benzoyl peroxide, ROOR)

-

Anhydrous diethyl ether or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 1-ethylcyclohexene in a suitable anhydrous solvent (e.g., diethyl ether) in a round-bottom flask under an inert atmosphere.

-

Add a catalytic amount of a peroxide initiator.

-

Cool the solution in an ice bath.

-

Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise with vigorous stirring.

-

Allow the reaction to proceed to completion, monitoring by TLC or GC.

-

Quench the reaction by carefully adding a saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure.

-

Caption: Workflow for the anti-Markovnikov hydrobromination of 1-ethylcyclohexene.

Spectroscopic Characterization

¹H NMR Spectroscopy

-

Alkyl Protons (0.8-2.2 ppm): The protons of the ethyl group and the cyclohexane ring not attached to the bromine-bearing carbon will appear in this region as complex multiplets.

-

Proton attached to the Bromine-bearing Carbon (CH-Br) (3.5-4.5 ppm): This proton will be deshielded by the electronegative bromine atom and will appear as a multiplet in this downfield region. The exact chemical shift and multiplicity will depend on the stereochemistry (axial vs. equatorial).

¹³C NMR Spectroscopy

-

Alkyl Carbons (10-40 ppm): The carbons of the ethyl group and the cyclohexane ring will appear in this region.

-

Carbon attached to Bromine (C-Br) (50-70 ppm): This carbon will be significantly deshielded and will appear in this downfield region.

Infrared (IR) Spectroscopy

-

C-H Stretching (Aliphatic) (2850-3000 cm⁻¹): Strong absorptions corresponding to the C-H bonds of the cyclohexane and ethyl groups.[5]

-

C-H Bending (1370-1470 cm⁻¹): Moderate absorptions from the bending vibrations of the CH₂ and CH₃ groups.[5]

-

C-Br Stretching (500-600 cm⁻¹): A characteristic absorption in the fingerprint region, confirming the presence of the carbon-bromine bond.[6]

Mass Spectrometry

The mass spectrum of 1-Bromo-2-ethylcyclohexane will exhibit a characteristic isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[7] This will result in two molecular ion peaks (M⁺ and M+2) of almost equal intensity.[8]

-

Molecular Ion (M⁺): Peaks at m/z = 190 and 192.

-

Major Fragmentation Pathways:

-

Loss of a bromine radical (M⁺ - Br): A significant peak corresponding to the cyclohexylethyl cation.

-

Loss of an ethyl radical (M⁺ - C₂H₅): Peaks corresponding to the bromocyclohexyl fragment.

-

Further fragmentation of the cyclohexane ring.[9]

-

Applications in Drug Discovery and Medicinal Chemistry

Alkyl halides, including bromoalkanes, are versatile intermediates in organic synthesis and can be incorporated into drug candidates to modulate their physicochemical and pharmacological properties.[10]

-

Bioisosteric Replacement: The cyclohexyl group is a common bioisostere for phenyl rings in drug design. Replacing an aromatic ring with a saturated carbocycle like cyclohexane can improve metabolic stability and solubility while maintaining or enhancing binding affinity by providing a three-dimensional scaffold.[11] The introduction of a bromine atom can further fine-tune lipophilicity and electronic properties.

-

Scaffold for Further Functionalization: The bromine atom serves as a good leaving group for nucleophilic substitution reactions and as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the elaboration of the 1-Bromo-2-ethylcyclohexane core into more complex molecules with potential therapeutic applications.

-

Modulation of Pharmacokinetic Properties: The introduction of a lipophilic ethyl group and a polarizable bromine atom can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Medicinal chemists can utilize such building blocks to optimize the drug-like properties of lead compounds.[12]

Safety and Handling

1-Bromo-2-ethylcyclohexane should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory tract. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

1-Bromo-2-ethylcyclohexane is a valuable building block for organic synthesis, offering a combination of stereochemical complexity and synthetic versatility. A thorough understanding of its synthesis, conformational behavior, and reactivity is essential for its effective application. For medicinal chemists and drug development professionals, substituted cyclohexyl bromides represent a class of scaffolds that can be strategically employed to design novel therapeutic agents with improved pharmacological profiles.

References

- 1. youtube.com [youtube.com]

- 2. web.pdx.edu [web.pdx.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. savemyexams.com [savemyexams.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemguide.co.uk [chemguide.co.uk]

Conformational analysis of cis-1-Bromo-2-ethylcyclohexane

An In-Depth Technical Guide to the Conformational Analysis of cis-1-Bromo-2-ethylcyclohexane

Abstract

This guide provides a comprehensive technical analysis of the conformational isomerism of cis-1-bromo-2-ethylcyclohexane. It begins with the foundational principles of cyclohexane stereochemistry, including the significance of chair conformations and the distinction between axial and equatorial positions. The core of the document focuses on a detailed examination of the two interconverting chair conformers of the target molecule. A quantitative assessment based on established A-values is presented to predict the thermodynamic equilibrium and relative populations of the conformers. Furthermore, this guide outlines a robust experimental workflow using Nuclear Magnetic Resonance (NMR) spectroscopy for the empirical determination of conformational preferences, bridging theoretical calculations with practical laboratory verification. This document is intended for researchers, scientists, and professionals in drug development who rely on a deep understanding of molecular geometry and its implications for chemical reactivity and biological activity.

Foundational Principles: The Cyclohexane Ring

Cyclohexane is a cornerstone of organic chemistry, notable for its ability to adopt non-planar conformations to relieve ring strain. The most stable of these is the chair conformation , which eliminates both angle strain, by maintaining near-perfect tetrahedral bond angles (109.5°), and torsional strain, by ensuring all adjacent C-H bonds are staggered. In this conformation, the twelve hydrogen atoms are not equivalent; they occupy two distinct types of positions: axial and equatorial .

-

Axial positions are oriented parallel to the principal axis of the ring, pointing alternately up and down.

-

Equatorial positions radiate out from the "equator" of the ring, roughly within the plane of the carbon atoms.

The cyclohexane ring is not static. It undergoes a rapid "ring flip" at room temperature, interconverting between two chair conformations. During this process, all axial positions become equatorial, and all equatorial positions become axial. For an unsubstituted cyclohexane ring, these two chair forms are identical and energetically equivalent. However, for substituted cyclohexanes, the two conformers are typically not equal in energy.

The Energetics of Substituted Cyclohexanes

Substituents on a cyclohexane ring generally prefer the more spacious equatorial position to minimize steric hindrance. When a substituent occupies an axial position, it experiences repulsive steric interactions with the other two axial atoms (usually hydrogens) on the same side of the ring. These unfavorable interactions are termed 1,3-diaxial interactions . The magnitude of this steric strain is dependent on the size of the substituent.

To quantify the steric demand of a substituent, a parameter known as the A-value is used. The A-value represents the difference in Gibbs free energy (ΔG°) between the conformer with the substituent in the axial position and the conformer with it in the equatorial position. A larger A-value signifies a stronger preference for the equatorial position and indicates greater steric bulk.

Conformational Equilibrium of cis-1-Bromo-2-ethylcyclohexane

In a 1,2-disubstituted cyclohexane, a cis configuration dictates that one substituent must be in an axial position while the other is in an equatorial position (a,e) or vice versa (e,a). For cis-1-bromo-2-ethylcyclohexane, the ring flip interconverts between two distinct chair conformations:

-

Conformer A: The bromo group is axial (a), and the ethyl group is equatorial (e).

-

Conformer B: The bromo group is equatorial (e), and the ethyl group is axial (a).

The thermodynamic stability of these two conformers is not identical. The equilibrium will favor the conformer that places the sterically bulkier group in the more stable equatorial position.

To determine which group is "bulkier" in this context, we compare their A-values:

-

Bromo (-Br): A-value = 0.43 kcal/mol

-

Ethyl (-CH₂CH₃): A-value = 1.79 kcal/mol

The significantly larger A-value for the ethyl group indicates that it imposes a much greater steric penalty when in an axial position compared to the bromo group. Consequently, the equilibrium will strongly favor Conformer A , where the larger ethyl group occupies the equatorial position and the smaller bromo group is in the axial position.

It is important to note that while the bromine atom is heavier than the ethyl group, its steric bulk is considered smaller. This is because the carbon-bromine bond is longer than a carbon-carbon bond, which places the bromine atom further from the cyclohexane ring, thereby reducing the severity of the 1,3-diaxial interactions. Additionally, both conformers experience a gauche interaction between the adjacent bromo and ethyl groups. However, since this interaction is present in both Conformer A and Conformer B, its energetic contribution cancels out when determining the energy difference between them.

The conformational equilibrium can be visualized as follows:

Quantitative Analysis of Conformational Equilibrium

The energy difference (ΔG°) between the two conformers can be calculated as the difference between the A-values of the substituents that swap between axial and equatorial positions.

ΔG° = (Energy of less stable conformer) - (Energy of more stable conformer) ΔG° = (A-value of axial Ethyl) - (A-value of axial Bromo) ΔG° = 1.79 kcal/mol - 0.43 kcal/mol = 1.36 kcal/mol

This positive ΔG° value confirms that Conformer B (axial ethyl) is 1.36 kcal/mol less stable than Conformer A (equatorial ethyl).

Using the Gibbs free energy equation, ΔG° = -RTln(K), we can calculate the equilibrium constant (K) for the interconversion at a standard temperature of 298 K (25 °C).

K = e(-ΔG°/RT) Where:

-

ΔG° = 1360 cal/mol

-

R (gas constant) = 1.987 cal/(mol·K)

-

T = 298 K

K = e(-1360 / (1.987 * 298)) K = e(-2.298) K ≈ 0.10

The equilibrium constant K is defined as the ratio of the less stable conformer to the more stable conformer ([Conformer B]/[Conformer A]).

From this, we can calculate the percentage of each conformer at equilibrium:

-

% Conformer A = (1 / (K + 1)) * 100 = (1 / 1.10) * 100 ≈ 90.9%

-

% Conformer B = (K / (K + 1)) * 100 = (0.10 / 1.10) * 100 ≈ 9.1%

| Parameter | Conformer A (Br: axial, Et: equatorial) | Conformer B (Br: equatorial, Et: axial) |

| Relative Steric Strain | Bromo (axial) = 0.43 kcal/mol | Ethyl (axial) = 1.79 kcal/mol |

| ΔG° (Energy Difference) | \multicolumn{2}{c | }{1.36 kcal/mol} |

| Equilibrium Constant (K) | \multicolumn{2}{c | }{0.10} |

| Population at 298 K | ~90.9% | ~9.1% |

Experimental Verification: NMR Spectroscopy

While A-values provide a powerful predictive tool, Nuclear Magnetic Resonance (NMR) spectroscopy offers an experimental method to validate these conformational preferences. The chemical environment of a nucleus is highly dependent on its spatial orientation, allowing differentiation between axial and equatorial protons.

Typically, protons in axial positions are more shielded and appear at a higher field (lower ppm) in the ¹H NMR spectrum compared to their equatorial counterparts. Furthermore, the coupling constants (J-values) between adjacent protons are stereochemically dependent. The coupling between two vicinal axial protons (J_aa) is significantly larger (typically 8-13 Hz) than the coupling between an axial and an equatorial proton (J_ae) or two equatorial protons (J_ee), which are both typically in the 2-5 Hz range.

At room temperature, the rapid ring flip averages these signals. However, by cooling the sample to a sufficiently low temperature, the interconversion can be slowed on the NMR timescale, allowing the distinct signals for each conformer to be observed and quantified.

Experimental Protocol: Low-Temperature ¹H NMR Analysis

-

Sample Preparation: Dissolve a pure sample of cis-1-bromo-2-ethylcyclohexane in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated dichloromethane, CD₂Cl₂ or deuterated toluene, C₇D₈).

-

Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to observe the time-averaged signals.

-

Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K). Acquire a spectrum at each temperature.

-

Coalescence and "Freeze-Out": Observe the broadening and eventual splitting of key signals (particularly the protons on C1 and C2) as the temperature decreases. The temperature at which the individual conformer signals become sharp and distinct is the "freeze-out" temperature.

-

Signal Assignment: At the lowest achievable temperature, identify the two sets of signals corresponding to Conformer A and Conformer B. The major set of signals will belong to the more stable Conformer A. The proton on C1 in Conformer A (bearing the axial bromine) will exhibit smaller J-values (J_ae, J_ee), while the proton on C2 (bearing the equatorial ethyl group) will have a proton with a large J_aa coupling.

-

Quantification: Integrate the corresponding, well-resolved signals for both conformers. The ratio of the integrals directly corresponds to the population ratio of the two conformers at that specific temperature.

-

Data Analysis: Use the population ratio to calculate the experimental equilibrium constant (K) and the Gibbs free energy difference (ΔG°) at the measurement temperature.

Conclusion for Industry Professionals

A thorough understanding of conformational analysis is not merely an academic exercise; it is critical in the fields of medicinal chemistry and materials science. The preferred conformation of a molecule dictates its three-dimensional shape, which in turn governs its interactions with biological targets like enzymes and receptors. For a molecule like cis-1-bromo-2-ethylcyclohexane, which could serve as a synthetic intermediate or a structural motif in a larger bioactive compound, knowing that it exists predominantly (~91%) in a conformation with an axial bromine and an equatorial ethyl group is vital. This knowledge can inform the design of subsequent reaction steps, predict potential steric hindrances, and aid in the rational design of molecules with specific and predictable pharmacological profiles. The synergy between theoretical calculations using A-values and empirical validation through techniques like NMR spectroscopy provides a robust framework for making informed decisions in drug development and chemical research.

References

-

Study.com. (n.d.). Conformations of Cyclohexane | Chair, Boat & Twist-Boat. Retrieved from Study.com. [Link]

-

A Level Chemistry. (n.d.). Axial and Equatorial | Facts, Summary & Definition. Retrieved from A Level Chemistry. [Link]

-

Proprep. (n.d.). Compare and contrast axial and equatorial positions in cyclohexane and discuss their steric effects. Retrieved from Proprep. [Link]

-

KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. In Organic Chemistry I. Retrieved from KPU Pressbooks. [Link]

-

Chemistry LibreTexts. (2020, June 21). 2.14: Axial and Equatorial Bonds in Cyclohexane. Retrieved from Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.6: Axial and Equatorial Bonds in Cyclohexane. Retrieved from Chemistry LibreTexts. [Link]

-

Reis, J. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2021, December 15). 4.3: Conformation Analysis of Cyclohexane. Retrieved from Chemistry LibreTexts. [Link]

-

Lumen Learning. (n.d.). Monosubstituted Cyclohexanes. In MCC Organic Chemistry. Retrieved from Lumen Learning. [Link]

-

Pearson. (n.d.). Why do cis-1-bromo-2-ethylcyclohexane and trans-1-bromo-2-ethylcyclohexane give different major products upon an E2 reaction? Retrieved from Pearson. [Link]

- Filo. (2025, November 2). *Explanation of Product Differences in E2 Reactions for cis- and

An In-Depth Technical Guide to the Conformational Analysis of trans-1-Bromo-2-ethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conformational analysis is a cornerstone of stereochemistry, providing critical insights into the three-dimensional arrangements of atoms that dictate a molecule's physical properties and chemical reactivity. For cyclic systems, particularly substituted cyclohexanes, this analysis is paramount in predicting stability, reaction kinetics, and biological activity. This guide offers a comprehensive examination of the conformational landscape of trans-1-Bromo-2-ethylcyclohexane, a molecule that presents a classic case of competing steric and electronic effects. By dissecting the energetic contributions of its constituent functional groups, we will elucidate the principles governing its preferred spatial orientation. This document serves as a technical resource for professionals in chemical research and drug development, offering a foundational understanding applicable to more complex molecular systems.

Foundational Principles: The Cyclohexane Chair Conformation

The cyclohexane ring is not a planar hexagon as its two-dimensional representation might suggest. To alleviate angle strain and torsional strain, it predominantly adopts a puckered, three-dimensional structure known as the chair conformation .[1][2][3] This conformation is the most stable arrangement for a cyclohexane ring, as it allows all carbon-carbon bonds to maintain a nearly ideal tetrahedral bond angle of approximately 109.5 degrees and keeps all hydrogen atoms on adjacent carbons in a staggered arrangement.[4][5]

In the chair conformation, the hydrogen atoms (or any substituents) occupy two distinct types of positions:

-

Axial (a): These positions are perpendicular to the general plane of the ring, pointing straight up or down.[4][6][7][8]

-

Equatorial (e): These positions are located around the periphery of the ring, roughly in the plane of the ring.[4][6][7][8]

A crucial dynamic aspect of the cyclohexane ring is its ability to undergo a "ring flip," a rapid interconversion between two chair conformations.[5][9] During this process, all axial positions become equatorial, and all equatorial positions become axial.[6] For an unsubstituted cyclohexane molecule, these two chair conformations are identical in energy. However, when substituents are present, the two chair forms are often no longer energetically equivalent.

Substituent Effects and A-Values: Quantifying Steric Strain

When a substituent is introduced onto a cyclohexane ring, it generally prefers to occupy an equatorial position to minimize steric hindrance.[9][10] When a substituent is in an axial position, it experiences unfavorable steric interactions with the other two axial hydrogens on the same side of the ring. These interactions are known as 1,3-diaxial interactions .[10][11][12][13]

The energetic cost of placing a substituent in an axial position compared to an equatorial position is quantified by its A-value .[14] The A-value represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[14] A larger A-value signifies a greater preference for the equatorial position due to more significant steric strain in the axial orientation.[15]

| Substituent | A-value (kcal/mol) |

| Bromine (Br) | ~0.43-0.7 |

| Ethyl (-CH2CH3) | ~1.75-2.0 |

Note: A-values can vary slightly depending on the experimental conditions and the source.[15][16]

The bromine atom, despite its larger atomic radius compared to a methyl group, has a surprisingly small A-value.[15][17][18][19] This is attributed to the longer carbon-bromine bond length, which places the bromine atom further from the ring and reduces the severity of the 1,3-diaxial interactions.[15][20] Conversely, the ethyl group, a two-carbon alkyl substituent, is bulkier and consequently has a larger A-value, indicating a strong preference for the equatorial position.[15][21][22][23]

Conformational Analysis of trans-1-Bromo-2-ethylcyclohexane

In a trans-1,2-disubstituted cyclohexane, the two substituents are on opposite sides of the ring. This stereochemical arrangement dictates that in any given chair conformation, one substituent must be in an axial position while the other is in an equatorial position (a,e or e,a).[24][25] A ring flip will interconvert these two possibilities. For trans-1-Bromo-2-ethylcyclohexane, we must therefore consider two distinct chair conformations:

-

Conformer A: The bromo group is axial (a), and the ethyl group is equatorial (e).

-

Conformer B: The bromo group is equatorial (e), and the ethyl group is axial (a).

To determine the more stable conformation, we must assess the energetic penalties associated with the axial substituents in each case.

Visualizing the Conformers and their Interconversion

The relationship between the two chair conformations of trans-1-Bromo-2-ethylcyclohexane can be visualized as a dynamic equilibrium.

Caption: Chair interconversion of trans-1-Bromo-2-ethylcyclohexane.

Energetic Assessment and Prediction of Stability

The relative stability of the two conformers is determined by comparing the A-values of the axial substituents.

-

In Conformer A (axial-Br, equatorial-Et): The primary destabilizing interaction is the 1,3-diaxial interaction of the axial bromine atom with the axial hydrogens. The energetic cost of this is approximated by the A-value of bromine (~0.43-0.7 kcal/mol). The equatorial ethyl group contributes minimally to steric strain.

-

In Conformer B (equatorial-Br, axial-Et): The major destabilizing factor here is the 1,3-diaxial interaction of the axial ethyl group with the axial hydrogens. The energetic penalty is given by the A-value of the ethyl group (~1.75-2.0 kcal/mol). The equatorial bromine atom introduces negligible strain.

By comparing the A-values, it is evident that the energetic penalty for placing the ethyl group in an axial position is significantly greater than that for placing the bromine atom in an axial position.

A-value (Ethyl) > A-value (Bromo)

Therefore, the equilibrium will lie heavily in favor of the conformer that places the bulkier ethyl group in the more spacious equatorial position. Conformer A (axial-Br, equatorial-Et) is the more stable and predominant conformation of trans-1-Bromo-2-ethylcyclohexane.

Experimental and Computational Methodologies

The conformational preferences of substituted cyclohexanes can be determined and quantified through various experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying conformational equilibria.[26][27] At low temperatures, the rate of ring flipping can be slowed sufficiently to allow for the observation of distinct signals for the axial and equatorial protons. The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them, which differs for axial-axial, axial-equatorial, and equatorial-equatorial relationships. By analyzing these coupling constants, the relative populations of the two chair conformers can be determined.[26][28]

Experimental Protocol: Low-Temperature NMR for Conformational Analysis

-

Sample Preparation: Dissolve a pure sample of trans-1-Bromo-2-ethylcyclohexane in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated dichloromethane, CD₂Cl₂).

-

Initial Spectrum: Acquire a ¹H NMR spectrum at room temperature. The signals will likely be broad and averaged due to rapid ring flipping.

-

Temperature Reduction: Gradually lower the temperature of the NMR probe while monitoring the spectrum. As the temperature decreases, the rate of ring interconversion will slow.

-

Coalescence and Decoalescence: Observe the coalescence of signals as the exchange rate becomes comparable to the NMR timescale, followed by the decoalescence into separate, sharp signals for each conformer at a sufficiently low temperature.

-

Integration and Analysis: Integrate the signals corresponding to specific protons in each conformer to determine their relative populations. The equilibrium constant (Keq) can be calculated from these populations.

-

Free Energy Calculation: Use the following equation to calculate the Gibbs free energy difference (ΔG°) between the conformers: ΔG° = -RT ln(Keq) where R is the gas constant and T is the temperature in Kelvin.

Computational Chemistry

Computational methods, such as ab initio and density functional theory (DFT) calculations, can be employed to model the different conformations and calculate their relative energies.[29][30][31]

Computational Workflow: DFT Calculation of Conformational Energies

-

Structure Building: Construct 3D models of both chair conformations of trans-1-Bromo-2-ethylcyclohexane using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: Perform a geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). This process finds the lowest energy structure for each conformer.

-

Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies). This calculation also provides the zero-point vibrational energy (ZPVE).

-

Energy Comparison: Compare the calculated electronic energies (with ZPVE correction) of the two conformers. The difference in energy will indicate the relative stability.

Caption: A typical computational workflow for determining conformational energies.

Conclusion

References

-

A Level Chemistry. (n.d.). Axial and Equatorial | Facts, Summary & Definition. Retrieved from [Link]

-

Study.com. (n.d.). Conformations of Cyclohexane | Chair, Boat & Twist-Boat - Lesson. Retrieved from [Link]

-

Fiveable. (n.d.). Axial and Equatorial Bonds in Cyclohexane | Organic Chemistry Class Notes. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 4.3: Conformation Analysis of Cyclohexane. Retrieved from [Link]

-

OpenStax. (2023, September 20). 4.6 Axial and Equatorial Bonds in Cyclohexane - Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.6: Axial and Equatorial Bonds in Cyclohexane. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 21). 2.14: Axial and Equatorial Bonds in Cyclohexane. Retrieved from [Link]

-

Wikipedia. (n.d.). A value. Retrieved from [Link]

-

Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

Sloop, J. C., et al. (2015). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. World Journal of Chemical Education, 3(1), 1-8. Retrieved from [Link]

-

LibreTexts. (n.d.). 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry. Retrieved from [Link]

-

BYJU'S. (n.d.). Conformation of cyclohexane. Retrieved from [Link]

-

Khan Academy. (n.d.). Conformations of cyclohexane (video). Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. Retrieved from [Link]

-

Lumen Learning. (n.d.). Monosubstituted Cylcohexanes | MCC Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]

-

SciSpace. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Retrieved from [Link]

-

OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry. Retrieved from [Link]

-

Química Organica.org. (n.d.). Substituted cyclohexanes | 1,3-diaxial interaction. Retrieved from [Link]

-

The DFT Course - Nathan. (n.d.). Calculating cyclohexane A-values. Retrieved from [Link]

- CHEM 330 handout. (n.d.). Table of A-Values.

-

Journal of Chemical Education. (1995). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students. Retrieved from [Link]

-

YouTube. (2021, October 19). Conformations of 1,2- disubstituted cyclohexanes. Retrieved from [Link]

-

YouTube. (2013, September 19). Ring Flips in Substituted Cyclohexanes - 1,3-Diaxial Interactions. Retrieved from [Link]

-

StudySmarter. (2023, October 14). Conformational Analysis of Cyclohexane: Examples & Changes. Retrieved from [Link]

-

Fiveable. (n.d.). Conformations of Disubstituted Cyclohexanes | Organic Chemistry Class Notes. Retrieved from [Link]

-

International Journal of Engineering Research & Technology. (2013). An Ab-Initio Study on Conformers of Cyclohexane. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Stability of Substituted Cyclohexanes. Retrieved from [Link]

-

Reddit. (2019, November 10). Cyclohexane 'A values' for Substituents. Retrieved from [Link]

-

OpenStax adaptation. (n.d.). 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from [Link]

-

YouTube. (2022, October 27). Conformation: Cis-1,2 Disubstitution, Energy of the two Chair Cyclohexanes. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students. Retrieved from [Link]

-

SpringerLink. (n.d.). Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. Retrieved from [Link]

-

ResearchGate. (2012, April 17). How to experimentally detect the conformation of cyclohexane? Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Conformational analysis of 1,4-disubstituted cyclohexanes. Retrieved from [Link]

-

Wikipedia. (n.d.). Bromine. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl group. Retrieved from [Link]

-

Study.com. (n.d.). Ethyl Functional Group | Definition, Structure & Formula. Retrieved from [Link]

-

Fiveable. (n.d.). Ethyl Group Definition - Organic Chemistry Key Term. Retrieved from [Link]

-

YouTube. (2025, April 8). What Is The Atomic Mass Of Bromine? - Chemistry For Everyone. Retrieved from [Link]

-

PubChem. (n.d.). Bromine | Br (Element). Retrieved from [Link]

Sources

- 1. study.com [study.com]

- 2. byjus.com [byjus.com]

- 3. Khan Academy [khanacademy.org]

- 4. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4.6 Axial and Equatorial Bonds in Cyclohexane - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fiveable.me [fiveable.me]

- 10. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 11. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Substituted cyclohexanes | 1,3-diaxial interaction [quimicaorganica.org]

- 14. A value - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 17. Bromine - Wikipedia [en.wikipedia.org]

- 18. youtube.com [youtube.com]

- 19. Bromine | Br (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. reddit.com [reddit.com]

- 21. Ethyl group - Wikipedia [en.wikipedia.org]

- 22. Ethyl Functional Group | Definition, Structure & Formula | Study.com [study.com]

- 23. fiveable.me [fiveable.me]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. fiveable.me [fiveable.me]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 30. scispace.com [scispace.com]

- 31. ijert.org [ijert.org]

Stability of 1-Bromo-2-ethylcyclohexane stereoisomers

An In-Depth Technical Guide to the Conformational Stability of 1-Bromo-2-ethylcyclohexane Stereoisomers

Authored by a Senior Application Scientist

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications for molecular recognition, reactivity, and drug design. This technical guide provides a comprehensive analysis of the factors governing the stability of the stereoisomers of 1-Bromo-2-ethylcyclohexane. By integrating fundamental principles of conformational analysis with quantitative data and established experimental and computational protocols, we will dissect the intricate balance of steric forces that dictate the preferred three-dimensional structures of the cis and trans isomers. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of stereoisomeric stability.

Introduction: The Primacy of Conformation in Cyclohexane Systems

The deceptively simple cyclohexane ring is not a flat hexagon; it predominantly adopts a puckered, strain-free "chair" conformation. In this arrangement, the twelve hydrogen atoms are segregated into two distinct sets: six that are parallel to the principal C3 axis of the ring (axial) and six that radiate out from the "equator" of the ring (equatorial). The interconversion between two chair forms, known as a "ring flip," is rapid at room temperature, but the introduction of substituents breaks this energetic degeneracy.

Substituents larger than hydrogen generally experience greater steric crowding when they are in an axial position compared to an equatorial one.[1][2] This destabilization arises primarily from 1,3-diaxial interactions , which are repulsive steric interactions between an axial substituent and the two other axial substituents (typically hydrogens) on the same face of the ring.[3][4] The energetic cost of forcing a substituent into an axial position is quantified by its conformational free energy, or "A-value," which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers.[5] A larger A-value signifies a stronger preference for the equatorial position.[6]

For 1,2-disubstituted cyclohexanes like 1-Bromo-2-ethylcyclohexane, the analysis is compounded by interactions between the adjacent substituents. This guide will systematically evaluate these interactions for both the cis and trans isomers to determine their hierarchy of stability.

Conformational Analysis of cis-1-Bromo-2-ethylcyclohexane

The cis isomer is characterized by having both substituents on the same face of the cyclohexane ring. This arrangement necessitates that in any chair conformation, one substituent must be axial and the other equatorial (a,e or e,a). A ring flip interconverts these two non-equivalent chair forms.

-

Conformer A: (axial-Br, equatorial-Et)

-

Conformer B: (equatorial-Br, axial-Et)

-

The axial ethyl group experiences two 1,3-diaxial interactions with the axial hydrogens at C3 and C5.

-

The adjacent equatorial bromine and axial ethyl group are also in a gauche relationship.

-

To determine which conformer is more stable, we must compare the energetic penalties in each. The key difference lies in the severity of the 1,3-diaxial interactions. The A-value for an ethyl group is significantly larger than that for a bromine atom, indicating that the ethyl group is "bulkier" and incurs a greater steric penalty in the axial position.[8][9]

| Substituent | A-Value (kcal/mol) |

| Bromine (Br) | ~0.4-0.7 |

| Ethyl (CH₂CH₃) | ~1.8-2.0 |

| Table 1: Approximate A-values for relevant substituents. Source:[6][10] |

Therefore, Conformer A (axial-Br, equatorial-Et) is the more stable chair conformation for the cis isomer, as it places the larger ethyl group in the less sterically hindered equatorial position.[9]

Conformational Analysis of trans-1-Bromo-2-ethylcyclohexane

In the trans isomer, the two substituents are on opposite faces of the ring. This leads to two possible chair conformations: one where both groups are equatorial (e,e) and one where both are axial (a,a).

-

Conformer C: (diequatorial-Br, diequatorial-Et)

-

Conformer D: (diaxial-Br, diaxial-Et)

The choice here is unequivocal. A conformation with both substituents equatorial will almost always be more stable than a conformation with both groups axial.[8][9] The combined energetic penalty of four 1,3-diaxial interactions in the diaxial conformer far outweighs the single gauche interaction in the diequatorial conformer.

Therefore, Conformer C (diequatorial) is vastly more stable for the trans isomer. The population of the diaxial conformer at equilibrium is negligible.

Overall Stability Comparison: cis vs. trans Isomers

To determine which stereoisomer is more stable overall, we must compare the energies of their most stable, and therefore most populated, conformers.

-

Most Stable cis Conformer: (axial-Br, equatorial-Et). Its stability is penalized by the 1,3-diaxial interactions of the axial bromine and a gauche interaction between the two substituents.

-

Most Stable trans Conformer: (diequatorial-Br, diequatorial-Et). Its stability is penalized only by the gauche interaction between the two equatorial substituents.

Since the most stable trans conformer avoids placing any substituent in the sterically demanding axial position, it is lower in energy than the most stable cis conformer.

| Isomer | Conformation | Key Destabilizing Interactions | Relative Stability |

| trans | (e,e) | 1x Gauche (Br-Et) | Most Stable |

| cis | (a-Br, e-Et) | 2x 1,3-diaxial (Br-H), 1x Gauche (Br-Et) | 2nd Most Stable |

| cis | (e-Br, a-Et) | 2x 1,3-diaxial (Et-H), 1x Gauche (Br-Et) | 3rd Most Stable |

| trans | (a,a) | 2x 1,3-diaxial (Br-H), 2x 1,3-diaxial (Et-H) | Least Stable |

| Table 2: Hierarchy of stability for the four chair conformers of 1-Bromo-2-ethylcyclohexane. |

Protocols for Stability Determination

The theoretical analysis above can be validated and quantified through experimental and computational methods.

Experimental Protocol: Low-Temperature NMR Spectroscopy

Principle: At room temperature, the rapid ring flip of cyclohexane derivatives results in a time-averaged NMR spectrum. By cooling the sample, the rate of interconversion can be slowed to the point where distinct signals for each conformer can be resolved ("freezing out" the equilibrium).[13][14] The relative populations, determined by signal integration, directly yield the equilibrium constant (K) and the Gibbs free energy difference (ΔG = -RTlnK).[1][3]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a high-purity sample of the target isomer (e.g., cis-1-Bromo-2-ethylcyclohexane) in a solvent with a low freezing point (e.g., deuterated toluene, d₈-toluene, or a mixture like CD₂Cl₂/CHFCl₂).

-

Initial Spectrum: Acquire a standard ¹H or ¹³C NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.

-

Variable Temperature (VT) NMR: Place the sample in the NMR probe and gradually lower the temperature in controlled increments (e.g., 10 K steps).

-

Data Acquisition: At each temperature step, allow the sample to thermally equilibrate for several minutes before acquiring a new spectrum.

-

Identify Coalescence: Observe the broadening and eventual splitting of key signals as the temperature decreases. The temperature at which two exchanging signals merge into one broad peak is the coalescence temperature.

-

Resolve Conformers: Continue cooling until the signals for the individual conformers are sharp and well-resolved. This typically occurs well below the coalescence temperature.

-

Quantification: Carefully integrate the corresponding signals for the major and minor conformers. The ratio of the integrals gives the population ratio and thus the equilibrium constant K ([Major]/[Minor]).

-

Energy Calculation: Use the equation ΔG = -RTlnK, where R is the gas constant and T is the temperature in Kelvin at which the measurement was taken, to calculate the free energy difference between the conformers.

Computational Protocol: Quantum Chemical Calculations

Principle: Modern computational chemistry, particularly Density Functional Theory (DFT), allows for the accurate calculation of the energies of different stereoisomers and their conformers.[15][16] By finding the lowest energy structures (geometry optimization) and calculating their thermochemical properties, a precise theoretical ranking of stability can be achieved.

Step-by-Step Methodology:

-

Structure Generation: Build 3D models of all possible conformers of both cis and trans isomers using a molecular editor.

-

Initial Optimization: Perform an initial, low-cost geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain reasonable starting structures.

-

DFT Geometry Optimization: Submit each structure to a higher-level quantum mechanical calculation. A common and robust method is DFT using a functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d) or larger).[16] This step finds the minimum energy geometry for each conformer.

-

Frequency Calculation: Perform a frequency calculation at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and other thermal corrections.

-

Energy Refinement (Optional but Recommended): For higher accuracy, perform a single-point energy calculation on the optimized geometries using a more sophisticated level of theory or a larger basis set (e.g., aug-cc-pVTZ).

-

Solvent Modeling: Since experimental data is often collected in solution, it is crucial to include the effects of the solvent in the calculation using a continuum solvation model like the Polarizable Continuum Model (PCM).[16]

-

Stability Analysis: Compare the final calculated Gibbs free energies (including ZPVE, thermal corrections, and solvation effects) of all conformers. The structure with the lowest free energy is predicted to be the most stable.

Broader Implications and Conclusion

A precise understanding of the conformational preferences of molecules like 1-Bromo-2-ethylcyclohexane is not merely an academic exercise. In drug development, the three-dimensional shape of a molecule dictates its ability to bind to a biological target; often, only one stereoisomer or conformer possesses the desired therapeutic effect.[17] In chemical synthesis, reaction mechanisms can be highly dependent on conformation. For example, the E2 elimination reaction requires an anti-periplanar arrangement of the leaving group and a proton, which often necessitates that both be in axial positions, making the reaction rate highly dependent on the conformational equilibrium.[18][19]

-

The trans isomer is more stable than the cis isomer .

-

The most stable conformer overall is trans-(e,e)-1-Bromo-2-ethylcyclohexane , which places both substituents in equatorial positions.

-

The most stable conformer of the cis isomer is the one that places the bulkier ethyl group in the equatorial position .

This stability landscape is a direct consequence of minimizing unfavorable 1,3-diaxial interactions. These principles, quantifiable through A-values and verifiable through experimental and computational protocols, provide a robust framework for predicting and understanding the behavior of substituted alicyclic systems.

References

-

Chemistry LibreTexts. (2022). 4.7: Conformations of Monosubstituted Cyclohexanes. [Online]. Available at: [Link]

-

OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes. [Online]. Available at: [Link]

-

Lumen Learning. Monosubstituted Cylcohexanes | MCC Organic Chemistry. [Online]. Available at: [Link]

-

Chemistry LibreTexts. (2015). 4.4: Substituted Cyclohexanes. [Online]. Available at: [Link]

-

Fundamentals of Organic Chemistry. (n.d.). 2.15 Conformations of Disubstituted Cyclohexanes. [Online]. Available at: [Link]

-

MDPI. (2021). The Nonexistence of Repulsive 1,3-Diaxial Interactions in Monosubstituted Cyclohexanes. [Online]. Available at: [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Diaxial interaction (1,3-diaxial interaction). [Online]. Available at: [Link]

-

Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Online]. Available at: [Link]

-

YouTube. (2021). Conformations of 1,2- disubstituted cyclohexanes. [Online]. Available at: [Link]

-

Study.com. (n.d.). Is the cis or trans isomer of 1-bromo-2-methylcyclohexane more stable? Explain. [Online]. Available at: [Link]

-

AIP Publishing. (1967). NMR Study of Rotational Barriers and Conformational Preferences. II. d11‐Cyclohexane. [Online]. Available at: [Link]

-

Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Online]. Available at: [Link]

-

SlideShare. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-5, PPT-5. [Online]. Available at: [Link]

-

ACS Publications. (2000). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. [Online]. Available at: [Link]

-

Chemistry LibreTexts. (2020). 2.16: Conformations of Disubstituted Cyclohexanes. [Online]. Available at: [Link]

-

Gauche Interactions In Cyclohexane. (n.d.). Gauche Interactions In Cyclohexane. [Online]. Available at: [Link]

-

Quora. (2023). Are there any gauche interactions in the chair conformation of cyclohexane?. [Online]. Available at: [Link]

-

Filo. (2023). Why do cis-1-bromo-2-ethylcyclohexane and trans-1-bromo-2-ethylcyclohexane form different major products when they undergo an E2 reaction?. [Online]. Available at: [Link]

-

Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. [Online]. Available at: [Link]

-

AUREMN. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. [Online]. Available at: [Link]

-

CHEM 330 Handout. Table of A-Values. [Online]. Available at: [Link]

-

ElectronicsAndBooks. (1983). Gas-Phase NMR Spectroscopy of Cyclohexane. [Online]. Available at: [Link]

-

Pearson. (n.d.). Why do cis-1-bromo-2-ethylcyclohexane and trans-1-bromo-2-ethylcyclohexane form different major products when they undergo an E2 reaction?. [Online]. Available at: [Link]

-

JoVE. (2023). Stability of Substituted Cyclohexanes. [Online]. Available at: [Link]

-

SpringerLink. (2010). Computational validation of the importance of absolute stereochemistry in virtual screening. [Online]. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2023). Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. [Online]. Available at: [Link]

-

CSIRO Publishing. (2020). Probing Intramolecular Interaction of Stereoisomers Using Computational Spectroscopy. [Online]. Available at: [Link]

-

Chegg. (2012). In each of the cases below, which isomer is more stable? a) 1-bromo-2-methylcyclohexane: cis or trans. [Online]. Available at: [Link]

-

ResearchGate. (2023). Uncovering the mechanism of selective stabilization of high-energy stereoisomers via inclusion. [Online]. Available at: [Link]

-

Wikipedia. (n.d.). A value. [Online]. Available at: [Link]

-

Sarthaks eConnect. (2021). The most stable conformational isomer of cis-1-bromo-2-chlorocyclohexane will have…. [Online]. Available at: [Link]

-

Scribd. (n.d.). Cis-Trans Isomerism in Disubstituted Cyclohexanes. [Online]. Available at: [Link]

-

SlideShare. (n.d.). Stereochemistry of disubstituted cyclohexane. [Online]. Available at: [Link]

-

KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. [Online]. Available at: [Link]

-

Filo. (2025). Select the correct IUPAC name for the compound below: Cyclohexane ring w... [Online]. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]